Phellodendrine (chloride)

Description

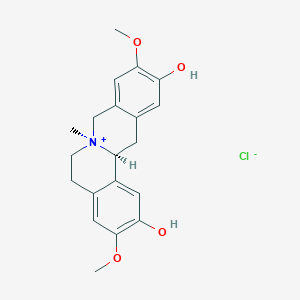

Phellodendrine chloride is a quaternary isoquinoline alkaloid predominantly isolated from Phellodendron amurense and Phellodendron chinense, plants widely used in traditional Chinese medicine (TCM) for treating inflammation, dysentery, and metabolic disorders . Structurally, it is characterized by a 7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolinium chloride backbone . Pharmacologically, it exhibits anti-inflammatory, neuroprotective, and anticancer properties. For example, it modulates the cAMP, TNF, and AMPK/mTOR pathways to reduce inflammation and promote autophagy . In pancreatic cancer, it inhibits macropinocytosis, a nutrient-uptake mechanism critical for KRAS-mutated cells .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDSNPMIYUWGN-ZOEDVAEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Extraction Protocols

The bark of Phellodendron amurense serves as the primary natural source of phellodendrine chloride. Extraction methods vary in solvent choice, temperature, and duration, significantly impacting yield and purity.

Decoctum : Boiling 20 g of powdered bark in 100 mL water for 30 minutes maximizes alkaloid solubility through prolonged heat exposure.

Infusum : A shorter boiling period (5 minutes) followed by 45 minutes of maceration at room temperature balances thermal stability with extraction efficiency.

Infusum Frigidum : Cold maceration in water for 30 minutes avoids thermal degradation but yields lower alkaloid concentrations.

Tinctura : Ethanol-based maceration (60% ethanol, 7 days) enhances solubility of non-polar alkaloids, though phellodendrine chloride’s quaternary structure limits its partition into organic phases.

Table 1: Comparison of Natural Extraction Methods

Alkaloid Enrichment and Isolation

Post-extraction, alkaloids are enriched via liquid-liquid partitioning. Crude aqueous extracts are basified with ammonia (26%) and shaken with chloroform to isolate tertiary alkaloids. However, phellodendrine chloride’s quaternary ammonium structure necessitates alternative approaches:

-

Ion-Pair Extraction : Use of counterions (e.g., picrate) to facilitate transfer into organic solvents.

-

Solid-Phase Extraction (SPE) : Cation-exchange resins selectively retain quaternary alkaloids, which are later eluted with acidic methanol.

Chemical Synthesis of Phellodendrine Chloride

Structural Considerations and Retrosynthesis

Phellodendrine chloride’s structure comprises a benzylisoquinoline core with methoxy, hydroxyl, and methyl substituents (Canonical SMILES: C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]). Retrosynthetic analysis suggests two primary routes:

Route 1: Quaternary Ammonium Formation

-

Step 1 : Methylation of a tertiary amine precursor (e.g., coreximine) using methyl chloride or iodomethane.

Route 2: Biosynthetic Mimicry

Table 2: Key Synthetic Intermediates and Reagents

| Intermediate | Reagent | Function |

|---|---|---|

| Coreximine | CH₃I | Quaternary ammonium formation |

| (S)-Reticuline | O₂, SAM* | Oxidative coupling and methylation |

| *S-adenosylmethionine. |

Optimization Challenges

-

Steric Hindrance : The C13a stereocenter necessitates chiral catalysts or resolution techniques to achieve enantiopurity.

-

Counterion Exchange : Chloride incorporation requires careful control of pH and ionic strength to avoid byproducts.

Purification and Analytical Validation

Chromatographic Techniques

Table 3: Solubility Profile

| Solvent | Concentration (mg/mL) | Storage Conditions |

|---|---|---|

| DMSO | 18.9 | -80°C (6 months) |

| Water | 5.2 | 4°C, protected from light |

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions: Phellodendrine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Phellodendrine (chloride).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .

Scientific Research Applications

Cancer Treatment

Mechanisms of Action

Phellodendrine chloride has been identified as a promising agent in the treatment of certain cancers, particularly those with KRAS mutations. It suppresses the proliferation of KRAS mutated pancreatic cancer cells by inhibiting macropinocytosis, a process that cancer cells exploit to uptake nutrients. In vitro studies demonstrate that Phellodendrine chloride significantly reduces the viability of pancreatic cancer cells (PANC-1 and MiaPaCa-2) while sparing wild-type KRAS cells (BxPC-3) . This selectivity is crucial for developing targeted therapies with fewer side effects.

Case Study: Pancreatic Cancer

In a study involving xenograft models, Phellodendrine chloride administration led to a marked reduction in tumor growth. The compound induced mitochondrial apoptosis through modulation of glutamine metabolism and increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

Gastrointestinal Health

Ulcerative Colitis

Phellodendrine chloride exhibits therapeutic potential in ulcerative colitis (UC) by promoting autophagy via the AMPK/mTOR signaling pathway. In vitro experiments showed that treatment with Phellodendrine chloride improved intestinal mucosal healing and reduced oxidative stress markers in Caco-2 cells exposed to hydrogen peroxide . This suggests that the compound could serve as a novel treatment for UC, enhancing recovery and reducing inflammation.

Antimicrobial Activity

Periodontal Disease

Recent research indicates that extracts from Phellodendron bark, including Phellodendrine chloride, possess significant antibacterial properties against periodontal pathogens such as Porphyromonas gingivalis. A study found that these extracts can effectively lower the abundance of harmful bacteria in the oral microbiome, suggesting their potential use in preventing periodontal disease .

Extraction Techniques

Optimization of Extraction Methods

The extraction of bioactive compounds from Phellodendron chinense has been optimized using deep eutectic solvents (DES). A study identified choline chloride combined with 1,3-propanediol as an effective solvent for extracting palmatine and berberine from the plant material. The optimized extraction conditions achieved high yields of these active components, which are crucial for their therapeutic applications .

Summary Table of Applications

Mechanism of Action

Phellodendrine (chloride) exerts its effects through multiple molecular targets and pathways. It has been shown to interact with proteins such as PTGS1, PTGS2, and PIK3CA, which are involved in inflammatory and cancer-related pathways. The compound modulates signaling pathways like the cAMP, estrogen, and TNF pathways, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Analytical Comparisons

Phellodendrine chloride is often compared with other isoquinoline alkaloids, such as berberine, palmatine, and magnoflorine, due to their co-occurrence in TCM formulations.

Table 1: Analytical Parameters of Phellodendrine Chloride and Berberine

Key Findings :

- Potency in AChE Inhibition : Berberine is significantly more potent (IC50 = 0.44 µM) than phellodendrine chloride (IC50 = 36.51 µM), suggesting superior efficacy in Alzheimer’s disease management .

- Antioxidant Activity : Phellodendrine chloride uniquely exhibits radical scavenging activity, which berberine lacks .

Anti-Inflammatory Mechanisms

Both phellodendrine chloride and berberine show anti-inflammatory effects but differ in their molecular targets:

- Phellodendrine Chloride : Downregulates IL-6, PTGS1, PTGS2, and TNF-α via cAMP and TNF signaling pathways .

- Berberine : Primarily inhibits NF-κB and MAPK pathways .

Synergistic Effects : In TCM formulations like Er-Miao-Fang, combining phellodendrine chloride with berberine enhances anti-lipolytic activity compared to either compound alone, highlighting the importance of polypharmacology in TCM .

Anticancer Activity

- Phellodendrine Chloride: Suppresses KRAS-mutated pancreatic cancer by blocking macropinocytosis, a nutrient-uptake mechanism .

- Berberine : Induces apoptosis via mitochondrial dysfunction and STAT3 inhibition .

Divergent Mechanisms: While both compounds target cancer metabolism, phellodendrine chloride’s action on macropinocytosis offers a unique therapeutic angle for KRAS-driven cancers resistant to conventional therapies .

Quality Control in Herbal Medicine

Phellodendrine chloride serves as a chemical marker for Huangbo (Phellodendri Cortex), whereas berberine and palmatine are markers for Guanhuangbo. HPLC fingerprinting distinguishes these species based on relative alkaloid concentrations .

Table 2: Alkaloid Content in TCM Formulations (µg/g)

| Compound | HLJD Decoction | DBYW |

|---|---|---|

| Phellodendrine Chloride | 2243.74 | 0.476 ± 0.011 mg/mL |

| Berberine | 3711.69 | 1.760 ± 0.033 mg/mL |

| Palmatine | 1069.15 | Not reported |

Regulatory Significance : Accurate quantification of phellodendrine chloride is critical for standardizing Huangbo-based therapies, as its presence distinguishes authentic preparations from adulterants .

Biological Activity

Phellodendrine, an alkaloid derived from the bark of Phellodendron amurense, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on recent studies and findings.

Overview of Phellodendrine

Phellodendrine is a member of the isoquinoline alkaloids, primarily known for its therapeutic potential in traditional Chinese medicine. It exhibits various biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The compound is often studied in conjunction with other bioactive constituents from Phellodendron species.

1. Antibacterial Activity

Phellodendrine has demonstrated significant antibacterial effects against various pathogens. A study reported that extracts from Phellodendron bark exhibited a minimum inhibitory concentration (MIC) against Streptococcus mutans ranging from 9.8 to 312.5 µg/mL. The extract not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential in dental applications .

| Pathogen | MIC (µg/mL) | Effect on Biofilm |

|---|---|---|

| Streptococcus mutans | 9.8 - 312.5 | Inhibited |

2. Antiviral Activity

Research indicates that Phellodendrine may have antiviral properties, particularly against hepatitis B virus (HBV). Traditional Chinese medicine formulations containing Phellodendrine have shown efficacy in inhibiting HBV replication and reducing viral antigen secretion in vitro .

3. Anticancer Properties

Phellodendrine's anticancer potential has been extensively studied. It has been shown to exhibit antiproliferative effects on various cancer cell lines, including liver and prostate cancers. In vitro studies revealed that Phellodendrine induces apoptosis and inhibits angiogenesis, making it a candidate for cancer therapy .

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Liver Cancer | Induces apoptosis | |

| Prostate Cancer | Inhibits angiogenesis |

The biological activities of Phellodendrine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phellodendrine interferes with enzymes critical for bacterial survival and viral replication.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

- Antimicrobial Effects on Oral Pathogens : An in vitro study demonstrated that Phellodendron bark extract significantly reduced the abundance of periodontal pathogenic bacteria, suggesting its utility in oral health management .

- Clinical Trials for Hepatitis B : A clinical trial indicated that formulations containing Phellodendrine effectively reduced HBV DNA levels in patients, supporting its use as an adjunct therapy in hepatitis B treatment .

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying phellodendrine chloride in complex herbal matrices?

- Methodology : Use reverse-phase HPLC with a Diamonsil C18 column (250 mm × 4.6 mm, 5 μm) and gradient elution (acetonitrile/0.1% phosphoric acid). Detection at 230 nm ensures specificity for phellodendrine chloride. Internal standardization (e.g., berberine hydrochloride) improves accuracy, with validation parameters including linearity (4.97–24.87 μg/mL for phellodendrine), recovery rates (98–105%), and RSD <3% .

- Key Considerations : Optimize column temperature (30°C) and injection volume (10 μL) to resolve co-eluting compounds like berberine and palmatine. Cross-validate results with QAMS (quantitative analysis of multi-components via a single marker) to confirm consistency .

Q. How can researchers distinguish phellodendrine chloride from structurally similar alkaloids in plant extracts?

- Approach : Combine chromatographic separation (HPLC or UPLC) with mass spectrometry (MS/MS) for structural confirmation. For example, phellodendrine chloride ([M]+ m/z 354.1) can be differentiated from berberine ([M]+ m/z 336.1) via fragmentation patterns. Multivariate statistical tools like PCA (Principal Component Analysis) further aid in identifying batch-specific variations in alkaloid profiles .

Q. What are the best practices for preparing and storing phellodendrine chloride reference standards?

- Protocol : Source standards with ≥98% purity (confirmed via NMR and HPLC-UV). Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, use methanol or acetonitrile as solvents to enhance stability. Validate stability over time using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. What molecular mechanisms underlie phellodendrine chloride’s anti-inflammatory effects in vitro?

- Mechanistic Insights : Network pharmacology analyses identify PTGS2 (COX-2), TNF-α, and cAMP signaling as key targets. Experimental validation in LPS-induced macrophages shows phellodendrine chloride reduces IL-6 secretion by 40–60% (vs. controls) and downregulates PTGS2 mRNA expression by 2.5-fold. Dose-dependent inhibition of NF-κB phosphorylation further supports its role in attenuating pro-inflammatory pathways .

- Contradictions : Some studies report minimal effects on IL-1β, suggesting pathway specificity. Researchers should contextualize results using multi-omics approaches (e.g., RNA-seq) to map broader signaling networks .

Q. How does phellodendrine chloride modulate KRAS-mutant pancreatic cancer cell proliferation?

- Experimental Design : Treat Panc-1 cells (KRAS G12D mutation) with phellodendrine chloride (10–100 μM) and assess proliferation via MTT assays. Mechanistically, it inhibits macropinocytosis-dependent nutrient uptake, reducing glutamine incorporation by 30–50%. Validate using fluorescent dextran uptake assays and siRNA knockdown of macropinocytosis regulators (e.g., PAK1) .

- Data Interpretation : Contrast results with berberine, which primarily targets mitochondrial metabolism. Synergy studies (e.g., combination index calculations) can elucidate additive vs. antagonistic effects .

Q. How can researchers resolve discrepancies in reported phellodendrine content across Phellodendron species?

- Analytical Strategy : Compare decoctions of Phellodendron chinense (川黄柏) and P. amurense (关黄柏) using standardized HPLC protocols. P. chinense contains 6.4-fold higher phellodendrine chloride than P. amurense in decoctions. Employ OPLS-DA (Orthogonal Partial Least Squares-Discriminant Analysis) to identify species-specific biomarkers and validate with reference chromatograms .

Q. What experimental models are optimal for studying phellodendrine’s neuroprotective effects?

- Model Systems : Use MPP+-induced PC-12 cells to simulate Parkinson’s disease. Phellodendrine chloride (0.5–1.0 mg/mL) restores cell viability by 25–35% and upregulates DJ-1 (a neuroprotective protein) by 1.8-fold. For in vivo validation, employ MPTP-treated mice and measure striatal dopamine levels via LC-MS .

Methodological Guidance for Contradictory Data

- Case Example : Conflicting reports on phellodendrine’s efficacy in adipocyte inflammation.

- Resolution : Replicate experiments using primary adipocytes vs. 3T3-L1 cells. Control for batch-to-batch variability in herbal extracts via fingerprinting .

- Statistical Tools : Apply meta-analysis frameworks to aggregate data from independent studies, adjusting for covariates like dosage and exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.